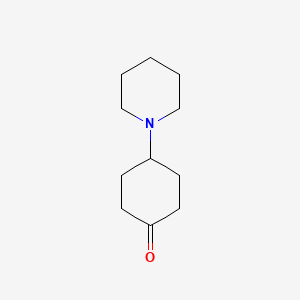

Cyclohexanone, 4-(1-piperidinyl)-

Description

Contextualization in Piperidine (B6355638) and Cyclohexanone (B45756) Chemical Spaces

The piperidine ring is a ubiquitous structural motif found in numerous natural products and synthetic pharmaceuticals, with derivatives present in over twenty classes of drugs. researchgate.netnih.gov The synthesis of substituted piperidines is a major focus in organic chemistry, with methods including the hydrogenation of pyridines, reductive amination, and various cyclization strategies. nih.govorganic-chemistry.orgyoutube.com Similarly, the cyclohexanone core is a fundamental building block in organic synthesis, often utilized in the production of polymers like nylon and as a precursor for a variety of cyclic compounds. nih.gov The synthesis of functionalized cyclohexanones can be achieved through methods such as the oxidation of corresponding cyclohexanols or the hydrogenation of phenols. chemicalbook.com

Significance as a Versatile Synthetic Intermediate

The utility of Cyclohexanone, 4-(1-piperidinyl)- as a synthetic intermediate is underscored by its ability to participate in a wide array of chemical reactions. The ketone functionality can undergo classical carbonyl chemistry, including reductions to the corresponding alcohol, reductive aminations to introduce further nitrogen-containing groups, and aldol-type condensations to form new carbon-carbon bonds. researchgate.net For instance, the related compound 1-Benzyl-4-piperidone, which shares the piperidone core, is a key intermediate in the synthesis of various organic compounds through reactions like the Darzens condensation. chemicalbook.com

Simultaneously, the piperidine nitrogen atom can act as a nucleophile or a base, enabling further derivatization. This dual reactivity makes Cyclohexanone, 4-(1-piperidinyl)- a valuable precursor for the synthesis of more complex molecules with potential applications in various fields. For example, substituted piperidines are crucial components in the development of novel therapeutic agents. researchgate.net The ability to modify both the cyclohexanone and piperidine portions of the molecule allows for the generation of diverse molecular libraries for screening purposes. A new synthetic route for 2,2,6,6-tetraethylpiperidin-4-one highlights the importance of such piperidone intermediates in accessing complex structures. researchgate.net

Overview of Contemporary Academic Research Directions

Current research involving Cyclohexanone, 4-(1-piperidinyl)- and related structures is multifaceted. One significant area of investigation is its use as a scaffold for the synthesis of novel heterocyclic compounds. The strategic placement of the piperidine and ketone functionalities allows for intramolecular cyclizations and multicomponent reactions to construct complex polycyclic systems.

Furthermore, there is growing interest in the synthesis and biological evaluation of derivatives of Cyclohexanone, 4-(1-piperidinyl)-. For example, research on 4-phenyl-4-(1-piperidinyl)cyclohexanol, a metabolite of phencyclidine, highlights the biological relevance of this structural class. wikipedia.org Studies on other substituted cyclohexanones, such as 4-tert-butylcyclohexanone (B146137) derivatives, have explored their potential biological activities. researchgate.net The synthesis of various substituted piperidines continues to be an active area of research, driven by the quest for new pharmaceuticals. researchgate.netnih.gov The development of efficient synthetic methods, including flow chemistry and novel catalytic systems, for the preparation of such intermediates is also a key research focus. organic-chemistry.org

Chemical and Physical Properties of Cyclohexanone, 4-(1-piperidinyl)-

| Property | Value | Reference |

| CAS Number | 60481-62-1 | guidechem.comvibrantpharma.com |

| Molecular Formula | C₁₁H₁₉NO | guidechem.comvibrantpharma.com |

| Molecular Weight | 181.27 g/mol | guidechem.com |

| Purity | 97% | vibrantpharma.com |

| Appearance | - | - |

| Melting Point | - | - |

| Boiling Point | - | - |

| Density | - | - |

| Topological Polar Surface Area | 20.3 Ų | guidechem.com |

| Hydrogen Bond Donor Count | 0 | guidechem.com |

| Hydrogen Bond Acceptor Count | 2 | guidechem.com |

| Rotatable Bond Count | 1 | guidechem.com |

Synonyms for Cyclohexanone, 4-(1-piperidinyl)- guidechem.com

4-(1-piperidinyl)cyclohexanone

4-(1-piperidyl)-cyclohexanone

4-(Piperidin-1-yl)cyclohexan-1-one

4-(Piperidin-1-yl)cyclohexanone

4-piperidin-1-yl-cyclohexan-1-one

4-piperidin-1-ylcyclohexan-1-one

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-1-ylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c13-11-6-4-10(5-7-11)12-8-2-1-3-9-12/h10H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDMWZIAZJLETD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCC(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70494194 | |

| Record name | 4-(Piperidin-1-yl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70494194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60481-62-1 | |

| Record name | 4-(Piperidin-1-yl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70494194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclohexanone, 4 1 Piperidinyl and Its Analogues

Direct Amine Condensation Approaches

Direct condensation of a ketone with a secondary amine is a fundamental method for the formation of a carbon-nitrogen bond, leading to an enamine intermediate which can be subsequently converted to the desired product.

The reaction between a ketone, such as cyclohexanone (B45756), and a secondary amine like piperidine (B6355638) is typically facilitated by an acid catalyst. pearson.comquora.com The catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine. pearson.com This initial addition is a reversible step. quora.com The subsequent elimination of a water molecule, also acid-catalyzed, drives the reaction towards the formation of the enamine. quora.com Common acids used for this purpose include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid. quora.comstackexchange.com The reaction is often carried out in a non-polar solvent like benzene, with azeotropic removal of water to shift the equilibrium towards the product. quora.com

A study on the reaction of cyclopentanone (B42830) with piperidine under acid-catalyzed conditions highlights the formation of an enamine as the key intermediate. stackexchange.com This enamine can then undergo further reactions. While this example uses cyclopentanone, the principle is directly applicable to cyclohexanone.

The mechanism of enamine formation from cyclohexanone and a secondary amine, such as piperidine or pyrrolidine, proceeds through several well-defined steps. quora.compearson.com

Protonation of the Carbonyl Oxygen: An acid catalyst protonates the oxygen atom of the cyclohexanone, increasing the electrophilicity of the carbonyl carbon. pearson.comquora.com

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbonyl carbon. quora.com This results in the formation of a protonated carbinolamine intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, a step that can be facilitated by the solvent or another base present in the reaction mixture. quora.com This yields a neutral carbinolamine.

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water). quora.com

Elimination of Water: The lone pair on the nitrogen atom assists in the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.

Deprotonation: A base removes a proton from an adjacent carbon atom, resulting in the formation of the enamine and regeneration of the acid catalyst.

Theoretical calculations on the piperidine-catalyzed Knoevenagel condensation have provided insights into the energetics of iminium ion formation, a key step in the enamine mechanism. acs.org

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the synthesis of amines. This process involves the in-situ formation of an imine or enamine from a ketone and an amine, followed by its reduction to the corresponding amine. This can be achieved through catalytic hydrogenation or with the use of specific hydride reducing agents. This method is particularly useful for the synthesis of piperidine derivatives. researchgate.netnih.gov

Catalytic hydrogenation is a common method for the reduction of the C=N bond of an imine or the C=C bond of an enamine formed from the reaction of a ketone and an amine. nih.govrsc.org For the synthesis of 4-(1-piperidinyl)cyclohexanone, this would typically involve the reaction of 1,4-cyclohexanedione (B43130) with piperidine in the presence of a hydrogenation catalyst and a hydrogen source.

A related example is the catalytic hydrogenation of 1,4-phenylenediamine to produce 1,4-diaminocyclohexane, which demonstrates the effectiveness of this approach for producing substituted cyclohexylamines. researchgate.net Similarly, the reductive amination of 2-hydroxy-1,6-hexanedial has been studied to produce aminoalkylpiperidines. rsc.org The hydrogenation of cyclohexanone itself has been studied over various catalysts, indicating the feasibility of reducing ketone functionalities in the presence of other groups. princeton.edu

The choice of catalyst (e.g., Pt, Pd, Ni, Ru) and reaction conditions (temperature, pressure) can influence the selectivity and yield of the desired product. researchgate.netmdpi.comresearchgate.net For instance, platinum nanoparticles supported on charcoal have been used for the reductive amination of cyclohexanone with piperidine. researchgate.net

Chemoselective reduction allows for the reduction of one functional group in the presence of another. youtube.com In the context of synthesizing 4-(1-piperidinyl)cyclohexanone, a key challenge could be the selective reduction of an iminium ion or enamine intermediate without affecting the ketone functionality if the starting material were, for example, a diketone.

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent compared to lithium aluminum hydride (LiAlH₄) and is often used for the chemoselective reduction of aldehydes and ketones. youtube.com It can also be used to reduce imines formed in situ. The choice of hydride reagent is crucial; for instance, NaBH₄ will reduce ketones but not esters, demonstrating its chemoselectivity. youtube.com In the synthesis of 4-aminocyclohexanol isomers, a dual-enzyme cascade involving a keto reductase and an amine transaminase highlights the importance of chemoselectivity to avoid the formation of by-products. researchgate.net While this is a biocatalytic example, the principle of chemoselectivity is the same.

In a related synthesis of γ-oxodithioacetals, zinc in acetic acid is used for the chemoselective conjugate 1,4-reduction of α-oxoketene dithioacetals, showcasing the use of specific reagents to achieve selective transformations. researchgate.net

Multi-Component and Cascade Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all reactants, offer an efficient route to complex molecules. frontiersin.orgchemrxiv.org Similarly, cascade reactions, involving a series of intramolecular transformations, can rapidly build molecular complexity from simple starting materials. nih.gov

The synthesis of complex piperidine scaffolds has been achieved through multi-component reactions. nih.govresearchgate.net A one-pot, four-component synthesis of piperidone scaffolds has been reported, which involves an intermolecular Diels-Alder reaction. researchgate.net Although not a direct synthesis of the title compound, this demonstrates the power of MCRs in constructing the piperidine ring system.

Cascade reactions have also been employed for the synthesis of saturated N-heterocycles. nih.gov For example, a one-pot protocol for the synthesis of octahydroindoles has been developed through a cascade reaction that includes a reductive amination step. nih.gov Another example is a KI-mediated one-pot cascade reaction for the synthesis of 1,3,4-selenadiazoles, which, while structurally different, illustrates the efficiency of cascade processes. nih.gov The biosynthesis of piperidine-containing natural products also involves cascade-like enzymatic reactions, including thioester reduction and transamination. sjtu.edu.cn

The synthesis of 4-phenyl-4-(1-piperidinyl)cyclohexanone ethylene (B1197577) ketal hydrochloride has been achieved from 4-amino-4-phenylcyclohexanone ethylene ketal hydrochloride and 1,5-diiodopentane (B146698) in the presence of potassium carbonate, which can be considered a multi-step, one-pot process. prepchem.com

Mannich Reaction Derivations for Cyclohexanone Scaffolds

The Mannich reaction is a cornerstone in the synthesis of β-amino carbonyl compounds, making it highly suitable for producing 4-(1-piperidinyl)cyclohexanone derivatives. wikipedia.orgbyjus.com This three-component condensation involves an active hydrogen compound (cyclohexanone), an aldehyde (typically formaldehyde), and a secondary amine (piperidine). wikipedia.org The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which then acts as an electrophile and is attacked by the enol form of the cyclohexanone. wikipedia.orgbyjus.com

The versatility of the Mannich reaction allows for the synthesis of a wide array of derivatives. researchgate.netnih.gov For example, using substituted cyclohexanones, piperidines, or different aldehydes can generate a library of analogues. The reaction is often catalyzed by acid or base and can be performed under various conditions. wikipedia.org One-pot, three-component Mannich reactions are particularly efficient and have been developed using various catalysts, including transition metal salts and bifunctional organocatalysts, sometimes even under solvent-free conditions. organic-chemistry.org

| Reactants | Catalyst/Conditions | Product Type | Reported Yield | Reference |

|---|---|---|---|---|

| Aldehyde, Ketone, Carbamate | Transition Metal Salt | N-Protected β-Aryl-β-Amino Ketone | Varies | organic-chemistry.org |

| Aldehyde, Amine, Ketone | (C₄H₁₂N₂)₂[BiCl₆]Cl·H₂O, Solvent-Free | Aminomethylated products | High | organic-chemistry.org |

| 3-Methylbenzofuran, Formaldehyde, Methyl glycinate (B8599266) hydrochloride | Multicomponent double Mannich alkylamination | Alkylamines | Varies | nih.gov |

Knoevenagel Condensation in the Synthesis of Cyclohexanone Derivatives

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, typically involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. sigmaaldrich.comwikipedia.org While not a direct route to 4-(1-piperidinyl)cyclohexanone, it is instrumental in synthesizing highly functionalized cyclohexanone intermediates that can be further elaborated to the target molecule.

The reaction involves a nucleophilic addition of the active hydrogen compound to the carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org For instance, cyclohexanone can be reacted with compounds like cyanoacetic acid or diethyl malonate. researchgate.netgoogle.com The resulting cyclohexylidene derivatives possess functional groups that can be manipulated in subsequent synthetic steps, such as reduction and amination, to introduce the piperidinyl moiety. The Doebner modification of this reaction, using pyridine (B92270) as a solvent, can lead to decarboxylation when a carboxylic acid is one of the activating groups on the nucleophile. wikipedia.org

Research has explored various catalytic systems to improve the efficiency and sustainability of the Knoevenagel condensation, including the use of ionic liquids and solid base catalysts derived from waste materials like fly ash. researchgate.netresearchgate.net

| Reactants | Catalyst/Solvent | Key Findings/Product | Reference |

|---|---|---|---|

| Cyclohexanone, Ethylcyanoacetate | Aminopropylated Fly Ash | Sustainable protocol using a solid base catalyst. | researchgate.net |

| Cyclohexanone, Cyanoacetic acid | Ammonium (B1175870) acetate (B1210297) catalyst; Acetic acid for CO₂ control | Improved industrial process for controlled decarboxylation. | google.com |

| 2-Methoxybenzaldehyde, Thiobarbituric acid | Piperidine/Ethanol | Formation of a stable Z-isomer enone product. | wikipedia.org |

Alkynylation and Alkyne-Coupling Reactions for Functionalization

Introducing an alkyne group onto the cyclohexanone scaffold provides a versatile chemical handle for further transformations, including the introduction of a piperidine ring. The reductive alkynylation of amides has emerged as a powerful strategy for the one-pot synthesis of piperidine alkaloids. nih.gov

This method involves the catalytic enantioselective reductive alkynylation of a suitable amide precursor. The resulting propargylamine (B41283) intermediate can then undergo a series of transformations, often in a tandem, one-pot process, to yield the final piperidine product. nih.gov For example, a keto amide can react with a terminal alkyne in the presence of an Iridium/Copper catalytic system to produce a cis-disubstituted piperidine with high diastereoselectivity. nih.gov The alkyne's rich chemistry allows for various subsequent modifications, making this a flexible approach to a diverse range of piperidine-containing molecules. nih.gov

Stereoselective Synthesis and Chiral Induction in Piperidinylcyclohexanone Systems

Controlling the stereochemistry at the C4 position and any other chiral centers is crucial for synthesizing specific isomers of piperidinylcyclohexanones. Asymmetric synthesis strategies are employed to achieve high enantiomeric or diastereomeric purity.

One approach involves the use of chiral auxiliaries. For instance, N-galactosylated pyridones have been used as chiral templates. Nucleophilic addition of organometallic reagents to these systems can proceed with high regio- and stereoselectivity. researchgate.net Another powerful method is asymmetric catalysis. Proline and its derivatives are effective organocatalysts for achieving stereoselectivity in Mannich reactions, favoring the formation of specific diastereomers. wikipedia.org

Asymmetric transfer hydrogenation (ATH) using bifunctional ruthenium catalysts is another effective method for the enantioselective preparation of chiral cyclohexanone derivatives, which can serve as versatile intermediates. mdpi.com Furthermore, the stereoselective synthesis of cis-3,4-disubstituted piperidines has been achieved through the ring transformation of 2-(2-mesyloxyethyl)azetidines, demonstrating a pathway to control the relative stereochemistry of substituents on the piperidine ring. nih.gov Chiral induction can also be achieved using circularly polarized light to trigger asymmetric self-assembly in certain systems, although this is a more specialized technique. rsc.org

Green Chemistry and Sustainable Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, energy consumption, and the use of hazardous materials. nih.govresearchgate.net The synthesis of piperidinylcyclohexanones is no exception, with significant research dedicated to developing greener protocols.

Solvent-Free and Aqueous Reaction Media

Eliminating organic solvents is a primary goal of green chemistry. orgchemres.org Solvent-free reactions, often conducted by grinding reactants together or under neat conditions, can lead to higher reaction rates, simpler workups, and reduced environmental impact. organic-chemistry.org Several key reactions for synthesizing piperidinylcyclohexanone precursors have been adapted to solvent-free conditions. For example, the Mannich reaction and the synthesis of α-aminonitriles (precursors to amino ketones) have been successfully performed without solvents, often with high yields and efficiency. organic-chemistry.orgorganic-chemistry.org

Aqueous reaction media offer another green alternative. Research has shown the synthesis of piperidin-4-one derivatives in a deep eutectic solvent (DES) of glucose-urea, which is inexpensive and environmentally benign. asianpubs.org Ultrasound irradiation has also been employed to promote the synthesis of α-aminophosphonates (related to the target structure) under solvent-free conditions, showcasing the synergy of different green techniques. nih.gov

Mechanochemical Synthesis Approaches

Mechanochemistry utilizes mechanical energy, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent. nih.govrsc.org This technique has been applied to various organic syntheses, including multicomponent reactions that are relevant to the construction of piperidine scaffolds. nih.gov

For example, a mechanochemical version of the Hantzsch dihydropyridine (B1217469) synthesis, which can be adapted to produce polyhydroquinolines (related to piperidones), has been developed by grinding the reactants in a mortar at room temperature. nih.gov This approach avoids bulk solvents and can lead to different reactivity or selectivity compared to solution-phase methods. The development of mechanochemical methods for reactions like the Mannich condensation or other multicomponent strategies holds promise for the highly sustainable synthesis of Cyclohexanone, 4-(1-piperidinyl)- and its derivatives. rsc.org

Biocatalytic Transformations

The application of biocatalysis in the synthesis of "Cyclohexanone, 4-(1-piperidinyl)-" and its analogues represents a significant advancement towards more sustainable and selective chemical manufacturing. researchgate.net Enzymes, operating under mild conditions in aqueous media, offer remarkable chemo-, regio-, and stereoselectivity, which can be advantageous compared to traditional chemical methods. researchgate.netrsc.org Research in this area has largely focused on the enzymatic synthesis of key precursors and analogues, particularly substituted aminocyclohexanes and chiral piperidines, utilizing a range of enzyme classes. researchgate.netnih.gov

The primary biocatalytic strategies for constructing molecules analogous to "Cyclohexanone, 4-(1-piperidinyl)-" involve the use of transaminases (TAs) and, in some cases, are combined with keto reductases (KREDs) in cascade reactions. d-nb.inforesearchgate.net Transaminases are particularly valuable for installing the amino group onto the cyclohexanone ring with high stereocontrol. rsc.orgnih.gov

One-pot enzymatic cascades have been developed for the synthesis of 4-aminocyclohexanol isomers starting from 1,4-cyclohexanedione. d-nb.info These systems employ a keto reductase (KRED) for the selective mono-reduction of the diketone to 4-hydroxycyclohexanone (B83380), followed by a subsequent transamination catalyzed by an amine transaminase (ATA) to yield the aminocyclohexanol product. d-nb.info Alternatively, the reaction sequence can be reversed, with a selective monoamination of the diketone to produce a 4-aminocyclohexanone (B1277472) intermediate, which is then reduced. d-nb.info The choice of stereocomplementary enzymes allows for the synthesis of either cis or trans isomers with good to excellent diastereomeric ratios. d-nb.info

A significant challenge in these biocatalytic systems is the substrate scope of the enzymes. researchgate.net However, extensive protein engineering and optimization have led to the development of highly active and stereoselective transaminases. researchgate.net For instance, transaminases have been successfully used in the asymmetric synthesis of various chiral amines, demonstrating their potential for producing complex pharmaceutical intermediates. nih.gov

In a notable study, transaminases were investigated for the production of trans-4-substituted cyclohexane-1-amines. nih.gov This work demonstrated that transaminases could be used for the diastereomer-selective deamination of a cis/trans mixture, effectively converting the cis-diastereomer into the corresponding ketone. nih.gov This process, particularly when run in a continuous-flow setup, allowed for the production of the highly diastereopure trans-amine, with the yield of the pure trans-isomer exceeding its initial amount in the starting mixture due to a dynamic isomerization via the ketone intermediate. nih.gov

The table below summarizes the findings from a study on the reduction of 1,4-cyclohexanedione using various ketoreductases, a key first step in a potential biocatalytic route to 4-substituted cyclohexanones.

| Enzyme | Co-factor | Conversion of 1,4-cyclohexanedione (%) | Yield of 4-hydroxycyclohexanone (%) | Yield of 1,4-cyclohexanediol (B33098) (%) |

|---|---|---|---|---|

| LK-KRED | NADP+ | >99 | 98 | <1 |

| ADH-A | NADP+ | >99 | 97 | 2 |

| KRED-NADH-039 | NAD+ | >99 | 96 | 3 |

| KRED-P1-A04 | NADP+ | >99 | 95 | 4 |

| KRED-P2-H08 | NADP+ | >99 | 94 | 5 |

Reaction conditions: 50 mM 1,4-cyclohexanedione, 1.0 mM NAD(P)+, 100 mM propan-2-ol, 50 mM sodium phosphate (B84403) buffer, pH 7.0, 30°C, 700 rpm, 12 h. d-nb.info

Further research has explored the use of other enzyme systems for the synthesis of related heterocyclic structures. For example, chemo-enzymatic approaches have been developed for the asymmetric dearomatization of activated pyridines to produce stereo-enriched piperidines, which are valuable structural motifs in many pharmaceuticals. acs.orgnih.gov These methods can involve enzyme cascades, such as a combination of an amine oxidase and an ene-imine reductase, to convert N-substituted tetrahydropyridines into chiral piperidines. acs.org

The table below presents data on the diastereomer-selective deamination of various cis/trans-4-substituted cyclohexane-1-amine mixtures using a transaminase, highlighting the potential for producing pure trans-isomers.

| Substrate (cis/trans mixture) | Enzyme | Conversion of cis-isomer (%) | Diastereomeric excess of trans-isomer (de, %) |

|---|---|---|---|

| 4-Methylcyclohexane-1-amine | CV-TA-W60C | >99 | >99 |

| 4-Ethylcyclohexane-1-amine | CV-TA-W60C | 98 | >99 |

| 4-Phenylcyclohexane-1-amine | CV-TA-W60C | 95 | 98 |

| 4-(Trifluoromethyl)cyclohexane-1-amine | CV-TA-W60C | 92 | 97 |

CV-TA-W60C refers to the W60C mutant of the transaminase from Chromobacterium violaceum. nih.gov

While direct biocatalytic synthesis of "Cyclohexanone, 4-(1-piperidinyl)-" has not been extensively reported, the successful application of enzymes, particularly transaminases and keto reductases, in the synthesis of its core structural analogues demonstrates a strong potential for developing such enzymatic routes. These biocatalytic methods offer a promising avenue for the efficient and stereoselective production of complex cyclic amines and ketones. nih.govnih.gov

Advanced Chemical Reactions and Transformation Pathways of Cyclohexanone, 4 1 Piperidinyl and Its Derivatives

Oxidation Reactions of the Cyclohexanone (B45756) Moiety

The cyclohexanone ring in 4-(1-piperidinyl)-cyclohexanone is susceptible to various oxidation reactions, leading to ring-opening or the formation of lactones. A prominent example is the Baeyer-Villiger oxidation, which converts cyclic ketones into lactones. wikipedia.orgnih.govyoutube.com When subjected to peroxyacids like meta-chloroperoxybenzoic acid (mCPBA), 4-(1-piperidinyl)-cyclohexanone can be oxidized to the corresponding caprolactone (B156226) derivative. wikipedia.orgyoutube.com The regioselectivity of this reaction is influenced by the migratory aptitude of the adjacent carbon atoms. organic-chemistry.org

Another significant oxidation pathway involves oxidative cleavage of the C-C bond adjacent to the carbonyl group, which can be achieved using stronger oxidizing agents. These reactions can lead to the formation of dicarboxylic acids, which are valuable intermediates in polymer synthesis.

The presence of the nitrogen atom can also influence the course of oxidation. For instance, N-oxides can be formed under certain oxidative conditions. google.comgoogle.com These N-oxides can act as prodrugs, being converted back to the parent amine in vivo. google.comgoogle.com

| Oxidation Reaction | Reagent(s) | Product(s) |

| Baeyer-Villiger Oxidation | Peroxyacids (e.g., mCPBA) | Lactone derivatives wikipedia.orgnih.govorganic-chemistry.org |

| Oxidative Cleavage | Strong oxidizing agents | Dicarboxylic acids |

| N-Oxide Formation | Oxidizing agents | N-oxides google.comgoogle.comnih.gov |

Reduction Chemistry of the Carbonyl and Ring Systems

The reduction of the carbonyl group in 4-(1-piperidinyl)-cyclohexanone yields the corresponding 4-(1-piperidinyl)-cyclohexanol. The stereochemical outcome of this reduction is highly dependent on the reducing agent employed. Small hydride reagents like sodium borohydride (B1222165) tend to approach from the axial side, leading to the formation of the trans-isomer as the major product. tamu.educhegg.com Conversely, bulkier reducing agents, such as L-Selectride, favor equatorial attack, resulting in the cis-isomer. tamu.edu This stereoselectivity is a critical consideration in the synthesis of specific diastereomers of substituted cyclohexanols. researchgate.netd-nb.infoguidechem.com

The piperidine (B6355638) ring itself can also undergo reduction, although this typically requires more forcing conditions, such as catalytic hydrogenation at high pressure. This process would lead to the corresponding perhydro-derivative.

| Reducing Agent | Major Product Isomer |

| Sodium Borohydride (NaBH4) | trans-4-(1-piperidinyl)-cyclohexanol tamu.educhegg.com |

| L-Selectride | cis-4-(1-piperidinyl)-cyclohexanol tamu.edu |

Nucleophilic Substitution Reactions at the Nitrogen Center of the Piperidine Ring

The nitrogen atom of the piperidine ring in 4-(1-piperidinyl)-cyclohexanone is a nucleophilic center and can participate in various substitution reactions. ambeed.com A key reaction is N-quaternization, where the nitrogen atom reacts with an alkyl halide to form a quaternary ammonium (B1175870) salt. researchgate.netnih.govcdnsciencepub.comumn.edu This reaction is often diastereoselective, with the stereochemical outcome influenced by the steric bulk of the substituents on the piperidine ring and the nature of the alkylating agent. cdnsciencepub.comumn.edu

The nitrogen can also be oxidized to form an N-oxide, as mentioned previously. google.comgoogle.comnih.gov Furthermore, the piperidine ring can be opened through reactions like the von Braun reaction, which involves treatment with cyanogen (B1215507) bromide, leading to a cyanamide (B42294) derivative.

| Reaction | Reagent(s) | Product(s) |

| N-Quaternization | Alkyl halides researchgate.netnih.govcdnsciencepub.comumn.edu | Quaternary ammonium salts |

| N-Oxide Formation | Oxidizing agents | N-oxides google.comgoogle.comnih.gov |

| von Braun Reaction | Cyanogen bromide | Cyanamide derivatives |

Cyclohexanone Ring Functionalization and Derivatization

The cyclohexanone ring offers multiple sites for functionalization. The α-carbons adjacent to the carbonyl group are particularly reactive and can be deprotonated to form enolates. These enolates can then react with various electrophiles in reactions such as alkylation, aldol (B89426) condensation, and Michael addition, allowing for the introduction of a wide range of substituents.

For instance, α-alkylation can be achieved by treating the ketone with a base followed by an alkyl halide. This allows for the synthesis of derivatives with substituents at the 2- and 6-positions of the cyclohexanone ring. The formation of spirocyclic compounds is another important derivatization pathway. For example, spiro-oxazolidinones can be synthesized from 4-piperidones. nih.govnih.gov

| Reaction | Reagents | Product Type |

| α-Alkylation | Base, Alkyl Halide | α-Substituted cyclohexanones |

| Aldol Condensation | Aldehyde/Ketone, Base/Acid | β-Hydroxy ketones |

| Michael Addition | α,β-Unsaturated carbonyl, Base | 1,5-Dicarbonyl compounds |

| Spirocycle Formation | Dihaloalkanes, Base | Spirocyclic compounds nih.govnih.gov |

Aromatization and Dehydroaromatization of Cyclohexanone Derivatives

The cyclohexanone ring can be converted into an aromatic ring through aromatization reactions. rsc.orgwikipedia.orgacs.org This typically involves dehydrogenation, often catalyzed by transition metals like palladium or platinum on a carbon support. rsc.org The presence of the piperidinyl substituent can influence the reaction conditions required and the final product. The aromatization of 4-(1-piperidinyl)-cyclohexanone derivatives can lead to the formation of substituted anilines and phenols, which are important building blocks in medicinal chemistry and materials science. rsc.org

Dehydrogenation can be achieved using various reagents, including elemental sulfur or selenium at high temperatures, or through catalytic transfer hydrogenation. wikipedia.org The choice of method depends on the desired product and the stability of the substituents on the ring.

| Aromatization Method | Catalyst/Reagent | Product Type |

| Catalytic Dehydrogenation | Pd/C, Pt/C rsc.org | Substituted anilines/phenols |

| Chemical Dehydrogenation | Sulfur, Selenium wikipedia.org | Aromatic compounds |

Rearrangement Reactions and Ring Transformations

Cyclohexanone, 4-(1-piperidinyl)- and its derivatives can undergo several important rearrangement reactions, leading to significant structural modifications. One such reaction is the Favorskii rearrangement, which occurs when an α-halo derivative of the ketone is treated with a base. nrochemistry.comwikipedia.orgorganic-chemistry.orgslideshare.netyoutube.com This reaction proceeds through a cyclopropanone (B1606653) intermediate and results in a ring-contracted carboxylic acid derivative. wikipedia.orgslideshare.net

Another key rearrangement is the Beckmann rearrangement, which involves the conversion of the corresponding oxime derivative into a lactam. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgbuddiesbagels.comyoutube.com The oxime is typically formed by reacting the ketone with hydroxylamine. Treatment of the oxime with an acid catalyst then induces the rearrangement. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The Beckmann rearrangement of the oxime of 4-(1-piperidinyl)-cyclohexanone would lead to a seven-membered lactam. wikipedia.org

Furthermore, rearrangement of the corresponding N-oxides can lead to the formation of hexahydro-1,2-oxazepines. acs.org These ring transformations provide access to novel heterocyclic scaffolds with potential biological activity.

| Rearrangement Reaction | Starting Material | Product |

| Favorskii Rearrangement | α-Halocyclohexanone derivative nrochemistry.comwikipedia.org | Cyclopentanecarboxylic acid derivative wikipedia.orgslideshare.net |

| Beckmann Rearrangement | Cyclohexanone oxime derivative wikipedia.orgmasterorganicchemistry.com | Lactam wikipedia.orgorganic-chemistry.org |

| N-Oxide Rearrangement | N-oxide derivative acs.org | Hexahydro-1,2-oxazepine acs.org |

Catalysis in the Synthesis and Transformations of Cyclohexanone, 4 1 Piperidinyl

Acid Catalysis in Enamine Formation and Condensation Reactions

Acid catalysis plays a pivotal role in the initial formation of the piperidinyl-cyclohexanone structure and its subsequent condensation reactions. The formation of an enamine from a ketone and a secondary amine, such as piperidine (B6355638) and cyclohexanone (B45756), is a classic acid-catalyzed process. quora.com The mechanism involves the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. quora.com Piperidine then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and dehydration lead to the formation of an iminium ion, which is then deprotonated to yield the final enamine product. quora.com

Once formed, the cyclohexanone moiety can undergo further acid-catalyzed reactions, notably aldol-type condensations. The self-condensation of cyclohexanone is a well-studied reaction that can be catalyzed by both acids and bases to form dimers, which are key intermediates for other chemical products. nih.gov Heterogeneous acid catalysts, such as perfluorosulfonic acid resins, have shown high selectivity in the self-condensation of cyclohexanone, minimizing the formation of trimers and polymers. nih.gov This principle can be extended to Cyclohexanone, 4-(1-piperidinyl)-, where the enamine or enol form can act as a nucleophile, attacking another carbonyl compound in a condensation reaction.

Table 1: Acid Catalysts in Cyclohexanone Condensation Reactions

| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid | Self-condensation | Commonly used in industry, but poses corrosion and environmental challenges. | nih.gov |

| Heterogeneous Resin | Lewatite SPC118 W | Self-condensation | Achieved 64% conversion and 70% selectivity. | nih.gov |

| Heterogeneous Resin | HRF5015 (perfluorosulfonic acid) | Self-condensation | High selectivity (close to 100% for the dimer) under mild conditions (90°C). | nih.gov |

Metal-Catalyzed Hydrogenation and Reductive Amination

Metal catalysts are essential for the reduction of the carbonyl group in Cyclohexanone, 4-(1-piperidinyl)- and for its synthesis via reductive amination.

Hydrogenation: The carbonyl group of the title compound can be hydrogenated to the corresponding alcohol, 4-(1-piperidinyl)cyclohexanol, using molecular hydrogen and a metal catalyst. Noble metals such as platinum (Pt) and palladium (Pd) are highly effective for this transformation. researchgate.netrsc.org These reactions are typically carried out over supported catalysts (e.g., Pt on ceria) to maximize efficiency and facilitate catalyst recovery. rsc.org

Reductive Amination: This process is a primary pathway for synthesizing Cyclohexanone, 4-(1-piperidinyl)- and related structures. It involves the reaction of a ketone precursor, such as 1,4-cyclohexanedione (B43130), with piperidine in the presence of hydrogen and a metal catalyst. Group VIII metals, including Palladium (Pd), Platinum (Pt), and Nickel (Ni), are widely employed. researchgate.netresearchgate.net Non-noble metal catalysts based on cobalt and copper have also been developed as more cost-effective alternatives, though they may require more stringent reaction conditions. researchgate.nethnu.edu.cn For asymmetric synthesis, which is crucial in pharmaceutical applications, iridium (Ir) and rhodium (Rh) complexes have been developed to achieve high enantioselectivity in reductive amination cascade reactions. nih.gov

Table 2: Metal Catalysts for Reductive Amination of Cyclohexanone

| Catalyst | Support/Ligand | Reaction | Key Features | Reference |

|---|---|---|---|---|

| Pd, Pt | Various (e.g., Carbon, Al₂O₃) | Reductive amination of cyclohexanone | Commonly used, exhibit excellent performance. | researchgate.net |

| Ni | Various | Reductive amination of cyclohexanol/cyclohexanone | Effective catalyst showing high stability. | researchgate.net |

| Co Nanoparticles | Graphitic Shell | Reductive amination of ketones | Broadly effective, stable, and reusable base metal catalyst. | hnu.edu.cn |

| Ir or Rh | Phosphoramidite-phosphine hybrid ligands | Asymmetric reductive amination | Enables highly enantioselective synthesis of chiral products. | nih.gov |

Organocatalysis in Functionalization Reactions

Asymmetric organocatalysis offers a metal-free approach to functionalize the cyclohexanone ring, relying on small chiral organic molecules as catalysts. nih.gov This field has expanded the toolbox for creating complex chiral molecules from simple precursors. nih.gov The primary activation modes involve the formation of nucleophilic enamines or electrophilic iminium ions.

In the context of Cyclohexanone, 4-(1-piperidinyl)-, a chiral secondary amine catalyst (e.g., a proline derivative) can react with the carbonyl group to form a chiral enamine. This enamine can then participate in various stereoselective reactions. For instance, it can undergo a Michael addition to electrophiles like nitroolefins or α,β-unsaturated aldehydes, leading to the formation of a new carbon-carbon bond at the α-position of the cyclohexanone ring with high stereocontrol. researchgate.net Such organocatalytic cascade reactions have been developed for substituted cyclohexanones, yielding complex bicyclic products with excellent enantioselectivities. rsc.org

Table 3: Organocatalytic Functionalization of Cyclohexanone Derivatives

| Catalyst Type | Activation Mode | Reaction Type | Substrates | Reference |

|---|---|---|---|---|

| Chiral Secondary Amines (e.g., Proline) | Enamine | Michael Addition | Cyclohexanone and nitroolefins | researchgate.net |

| Chiral Amines | Dienolate-Iminium | Cascade Reaction (Michael/Aldol) | 2-Nitrocyclohexanone and α,β-unsaturated aldehydes | rsc.org |

| Chiral Amines | Multiple (Enamine, Iminium) | Intermolecular Functionalization | Cyclohexanone-derived dienones | nih.gov |

Heterogeneous Catalysis Systems for Cyclohexanone Modifications

Heterogeneous catalysts are advantageous for industrial processes due to their stability, reusability, and ease of separation from the reaction mixture. nih.gov For transformations involving Cyclohexanone, 4-(1-piperidinyl)-, these catalysts are primarily used for hydrogenation and condensation reactions.

Supported metal catalysts, such as palladium on carbon (Pd/C), platinum on alumina (B75360) (Pt/Al₂O₃), or ruthenium on carbon (Ru/C), are the workhorses for the hydrogenation of the carbonyl group. researchgate.net The choice of support and metal can influence the activity and selectivity of the reaction. For instance, single-atom Pt or Pd incorporated into porous ceria have been studied for the hydrogenation of cyclohexene (B86901), a related transformation. rsc.org

For condensation reactions, solid acid catalysts like ion-exchange resins offer a more environmentally benign alternative to homogeneous acids. nih.gov Advanced systems, such as ruthenium on carbon whose reactivity is tuned by N-heterocyclic carbene (NHC) ligands, are being explored for selective C-H functionalization, demonstrating the potential for precise modification of complex molecules using heterogeneous systems. scispace.com

Table 4: Heterogeneous Catalysts in Cyclohexanone Chemistry

| Catalyst | Reaction | Advantages | Reference |

|---|---|---|---|

| Cu, Ni, Pd, Ru, Rh, Pt on supports | Reductive Amination / Hydrogenation | High activity, potential for continuous flow processes. | researchgate.net |

| Perfluorosulfonic Acid Resin (HRF5015) | Self-Condensation | High selectivity, reusable, environmentally friendly. | nih.gov |

| Single-atom Pt or Pd on Ceria | Hydrogenation | Maximizes noble metal utilization, high stability. | rsc.org |

| NHC-modified Ru/C | C-H Activation / Deuteration | Tunable reactivity and selectivity for specific functionalizations. | scispace.com |

Biocatalysts and Enzymatic Approaches

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity and under mild, environmentally friendly conditions. nih.govrsc.org This approach is becoming an indispensable tool in modern organic synthesis, particularly for producing chiral compounds for the pharmaceutical industry. nih.gov

For Cyclohexanone, 4-(1-piperidinyl)-, two main classes of enzymes are highly relevant:

Ketone Reductases (KREDs): These enzymes can catalyze the asymmetric reduction of the carbonyl group to a hydroxyl group, yielding a specific stereoisomer of 4-(1-piperidinyl)cyclohexanol. KREDs are widely used industrially for the synthesis of chiral alcohols from prochiral ketones with high yields and excellent enantioselectivity. researchgate.net

Imine Reductases (IREDs): These enzymes are ideal for the synthesis of amines via reductive amination. nih.gov An IRED could be used to catalyze the reaction between a precursor like 1,4-cyclohexanedione and piperidine to form Cyclohexanone, 4-(1-piperidinyl)- stereoselectively. Some promiscuous IREDs can even catalyze cascade reactions, such as a conjugate alkene reduction followed by reductive amination, showcasing their versatility in complex molecule synthesis. nih.gov

The use of biocatalysts offers a green and efficient pathway to synthesize and modify Cyclohexanone, 4-(1-piperidinyl)-, providing access to optically pure compounds that are often difficult to obtain through traditional chemical methods. nih.gov

Table 5: Potential Biocatalytic Approaches

| Enzyme Class | Transformation | Substrate(s) | Product | Key Advantage | Reference |

|---|---|---|---|---|---|

| Ketone Reductase (KRED) | Asymmetric Reduction | Cyclohexanone, 4-(1-piperidinyl)- | Chiral 4-(1-piperidinyl)cyclohexanol | High enantioselectivity (>99% ee). | nih.govresearchgate.net |

| Imine Reductase (IRED) | Reductive Amination | 1,4-Cyclohexanedione and Piperidine | Cyclohexanone, 4-(1-piperidinyl)- | High chemo- and stereoselectivity under mild conditions. | nih.gov |

Computational Chemistry and Theoretical Mechanistic Studies

Quantum Chemical Investigations (DFT, Ab Initio Calculations)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Cyclohexanone (B45756), 4-(1-piperidinyl)-, these studies would provide a foundational understanding of its behavior at the electronic level.

Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO/LUMO)

A critical aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

A hypothetical DFT study on Cyclohexanone, 4-(1-piperidinyl)- would likely reveal the spatial distribution of these orbitals. One might anticipate the HOMO to be localized primarily on the electron-rich piperidinyl nitrogen atom, while the LUMO would likely be centered on the carbonyl group of the cyclohexanone ring, which is electron-deficient.

Hypothetical HOMO-LUMO Data for Cyclohexanone, 4-(1-piperidinyl)-

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no published research is available.

Charge Distribution and Reactivity Descriptors

Understanding the distribution of electron density within a molecule is key to predicting its reactive sites. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be employed to calculate the partial atomic charges on each atom of Cyclohexanone, 4-(1-piperidinyl)-. These calculations would likely confirm the nucleophilic character of the piperidinyl nitrogen and the electrophilic nature of the carbonyl carbon.

Hypothetical Reactivity Descriptors for Cyclohexanone, 4-(1-piperidinyl)-

| Descriptor | Hypothetical Value |

| Chemical Potential (μ) | -3.85 eV |

| Global Hardness (η) | 2.65 eV |

| Electrophilicity Index (ω) | 2.80 eV |

Note: The data in this table is hypothetical and for illustrative purposes only, as no published research is available.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Analysis and Energy Barriers

For any proposed reaction involving Cyclohexanone, 4-(1-piperidinyl)-, computational chemists would aim to locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, a critical factor in determining the reaction rate. For instance, in a nucleophilic addition to the carbonyl group, the transition state would involve the formation of a new bond between the nucleophile and the carbonyl carbon, and the simultaneous breaking of the C=O pi bond.

Potential Energy Surface Mapping

A more comprehensive understanding of a reaction is achieved by mapping the potential energy surface (PES). The PES is a multidimensional surface that represents the energy of a system as a function of the positions of its atoms. By mapping the PES, chemists can identify not only the reactants, products, and transition states but also any intermediate species, providing a complete energetic profile of the reaction.

Solvent Effects Modeling in Reaction Dynamics

Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. Computational models can account for solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including a number of individual solvent molecules in the calculation. Modeling the influence of different solvents on the reactions of Cyclohexanone, 4-(1-piperidinyl)- would be crucial for comparing theoretical predictions with experimental outcomes.

Analytical Methodologies for Structural Elucidation and Reaction Monitoring in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy for Cyclohexanone (B45756), 4-(1-piperidinyl)- would be expected to reveal distinct signals corresponding to the protons on the cyclohexanone and piperidinyl rings. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the atoms. Protons adjacent to the nitrogen atom and the carbonyl group would exhibit characteristic downfield shifts due to the electron-withdrawing effects of these functionalities.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in Cyclohexanone, 4-(1-piperidinyl)- would produce a distinct signal. The carbonyl carbon is readily identifiable by its significant downfield chemical shift, typically in the range of 200-220 ppm. The carbons directly bonded to the nitrogen atom would also appear at a characteristic chemical shift.

A representative, though hypothetical, dataset for the key NMR signals is presented below:

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Carbonyl Carbon (C=O) | - | ~210 |

| CH-N (cyclohexyl) | Multiplet | ~60 |

| CH₂-N (piperidyl) | Multiplet | ~50 |

| CH₂ (piperidyl) | Multiplet | ~25 |

| CH₂ (piperidyl) | Multiplet | ~23 |

| CH₂ (cyclohexyl) | Multiplet | ~30 |

| CH₂ (cyclohexyl) | Multiplet | ~28 |

Note: The exact chemical shifts and multiplicities are dependent on the solvent and the specific stereochemistry of the molecule.

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound. For Cyclohexanone, 4-(1-piperidinyl)-, with a molecular formula of C₁₁H₁₉NO, the expected monoisotopic mass is approximately 181.1467 g/mol .

Low-resolution mass spectrometry (MS) would show the molecular ion peak (M⁺) at m/z 181, confirming the molecular weight. The fragmentation pattern would provide further structural information. Common fragmentation pathways would likely involve the loss of the piperidinyl group or cleavage of the cyclohexanone ring.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. An HRMS analysis of Cyclohexanone, 4-(1-piperidinyl)- would confirm the formula C₁₁H₁₉NO by matching the experimentally determined mass to the calculated exact mass with a high degree of precision (typically within a few parts per million).

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Cyclohexanone, 4-(1-piperidinyl)- would be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically appearing around 1715 cm⁻¹. Other significant peaks would include C-N stretching vibrations and C-H stretching and bending vibrations for the aliphatic rings.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| Carbonyl (C=O) | ~1715 (strong) |

| C-N Stretch | ~1100-1300 |

| C-H Stretch (sp³) | ~2850-3000 |

| C-H Bend (sp³) | ~1350-1480 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The carbonyl group in Cyclohexanone, 4-(1-piperidinyl)- would exhibit a weak n→π* transition in the UV region, typically around 280-300 nm.

Chromatographic Techniques (TLC, Column Chromatography, GC, HPLC)

Chromatographic methods are indispensable for the purification and analysis of reaction mixtures and final products.

Thin-Layer Chromatography (TLC) is a rapid and simple technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. The retention factor (Rf) value of Cyclohexanone, 4-(1-piperidinyl)- would depend on the polarity of the eluent.

Column Chromatography is a preparative technique used to purify the compound from starting materials and byproducts on a larger scale. The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and eluent system is guided by TLC analysis.

Gas Chromatography (GC) can be used to assess the purity of the compound, provided it is sufficiently volatile and thermally stable. The retention time of the compound is a characteristic property under specific chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate).

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for purity determination and quantitative analysis. Both normal-phase and reverse-phase HPLC could be employed for the analysis of Cyclohexanone, 4-(1-piperidinyl)-, with the choice depending on the specific analytical needs. A typical HPLC analysis would provide a chromatogram with a peak corresponding to the compound, and the area of this peak would be proportional to its concentration.

X-ray Crystallography and Solid-State Structural Analysis

X-ray Crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of Cyclohexanone, 4-(1-piperidinyl)- can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state. This technique would unequivocally confirm the connectivity and stereochemistry of the compound. As of the current literature, a crystal structure for this specific compound has not been publicly reported.

Retrosynthetic Analysis and Strategic Planning for Cyclohexanone, 4 1 Piperidinyl

Identification of Key Disconnections and Target Bonds

The primary goal of retrosynthetic analysis is to identify strategic bonds in the target molecule that can be disconnected to yield stable, readily available precursors. numberanalytics.com For Cyclohexanone (B45756), 4-(1-piperidinyl)-, two principal disconnections are immediately apparent based on the carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds of the cyclohexanone ring.

A logical primary disconnection is the C-N bond between the piperidine (B6355638) ring and the cyclohexanone ring. This disconnection is strategically sound as it corresponds to a well-established chemical reaction: the formation of an enamine or a related nucleophilic substitution reaction. amazonaws.com This disconnection simplifies the molecule into two key building blocks: a cyclohexanone derivative and piperidine.

A secondary set of disconnections involves the C-C bonds of the cyclohexanone ring itself. These disconnections are characteristic of strategies used for constructing six-membered rings, such as the Diels-Alder reaction or Robinson annulation. lkouniv.ac.in For instance, a 1,5-dicarbonyl disconnection could be envisaged, which is a common strategy for cyclohexenone synthesis, followed by reduction. lkouniv.ac.in

A summary of the key disconnections is presented below:

| Disconnection Type | Target Bond | Resulting Precursors |

| C-N Disconnection | Cyclohexyl C4-N bond | 4-substituted cyclohexanone & Piperidine |

| C-C Disconnection (Ring) | C2-C3 and C5-C6 bonds | 1,5-dicarbonyl compound |

Strategic Functional Group Interconversions (FGIs)

Functional group interconversions (FGIs) are crucial for manipulating the reactivity of a molecule to facilitate a desired bond formation or to prepare the molecule for a subsequent reaction. lkouniv.ac.in In the context of synthesizing Cyclohexanone, 4-(1-piperidinyl)-, several FGIs can be strategically employed.

One key FGI involves the ketone functionality of the cyclohexanone ring. The ketone can be protected as a ketal, for instance, to prevent its participation in undesired side reactions during the introduction of the piperidine moiety. prepchem.com Following the C-N bond formation, the protecting group can be removed to regenerate the ketone.

Another strategic FGI would be the conversion of a different functional group at the 4-position of the cyclohexanone ring into a suitable leaving group for nucleophilic substitution by piperidine. For example, a 4-hydroxycyclohexanone (B83380) could be converted to a tosylate or a halide, making the C4 position electrophilic and susceptible to attack by the nucleophilic piperidine.

Finally, within the framework of a Diels-Alder approach, a cyclohexene (B86901) precursor would be formed first. lkouniv.ac.in An FGI would then be required to convert the double bond into the ketone functionality, for example, through ozonolysis or dihydroxylation followed by oxidative cleavage.

| Initial Functional Group | Target Functional Group | Purpose |

| Ketone | Ketal | Protection of the ketone during C-N bond formation |

| Hydroxyl | Tosylate/Halide | Creation of a good leaving group for nucleophilic substitution |

| Alkene | Ketone | Formation of the cyclohexanone ring from a cyclohexene intermediate |

Synthon Equivalents and Reagent Selection

A synthon is a conceptual fragment, often an ion, that results from a disconnection. chemistnotes.comwikipedia.org Since these synthons are often unstable, synthetic equivalents, which are actual, commercially available reagents, are used in the laboratory. chemistnotes.comwikipedia.orgyoutube.com

For the primary C-N disconnection of Cyclohexanone, 4-(1-piperidinyl)-, two synthons are generated: a 4-cyclohexanone cation and a piperidinyl anion. The corresponding synthetic equivalents are crucial for the forward synthesis.

The 4-cyclohexanone cation synthon can be realized using a 4-substituted cyclohexanone where the substituent is a good leaving group, such as a halide (e.g., 4-bromocyclohexanone) or a sulfonate ester (e.g., 4-tosyloxycyclohexanone). Alternatively, an α,β-unsaturated ketone, cyclohex-2-en-1-one, can serve as a synthetic equivalent, where piperidine would add via a Michael addition.

The piperidinyl anion synthon is simply represented by the commercially available and nucleophilic piperidine itself.

For the C-C ring-forming disconnections, the synthons would be more complex. A 1,5-dicarbonyl disconnection would lead to synthons that can be sourced from reagents like glutaraldehyde (B144438) and a suitable ketone enolate equivalent.

| Synthon | Synthetic Equivalent | Corresponding Reaction |

| 4-Cyclohexanone cation | 4-Halocyclohexanone, 4-Tosyloxycyclohexanone, Cyclohex-2-en-1-one | Nucleophilic substitution, Michael addition |

| Piperidinyl anion | Piperidine | Nucleophilic substitution, Michael addition |

| Acyl cation (from ring disconnection) | Ester, Acid chloride | Acylation |

| Enolate anion (from ring disconnection) | Ketone, Enamine | Aldol (B89426) condensation, Michael addition |

Complexity Analysis in Multistep Synthesis Planning

A linear synthesis of Cyclohexanone, 4-(1-piperidinyl)- starting from cyclohexanone might involve:

Functionalization of the 4-position (e.g., bromination).

Nucleophilic substitution with piperidine.

This approach is relatively straightforward but may suffer from low yields or side reactions.

A convergent approach might involve the synthesis of a substituted piperidine and a cyclohexanone fragment separately, followed by their coupling. However, for a relatively simple molecule like Cyclohexanone, 4-(1-piperidinyl)-, a linear approach is likely more practical.

The introduction of the piperidine ring at the 4-position of the cyclohexanone ring can lead to the formation of cis and trans isomers. The stereochemical outcome of the reaction will depend on the chosen synthetic route and reaction conditions. For instance, a nucleophilic substitution on a 4-substituted cyclohexanone will likely yield a mixture of isomers. The separation of these isomers would add to the complexity of the synthesis.

Emerging Research Directions and Potential Applications in Chemical Science

Role as a Building Block in Complex Molecule Synthesis

The structure of Cyclohexanone (B45756), 4-(1-piperidinyl)- makes it a versatile building block for the synthesis of more complex molecules, particularly those with potential biological activity. The presence of a ketone and a tertiary amine offers two distinct points for chemical modification.

The ketone functionality allows for a wide range of classical carbonyl chemistry reactions. These include, but are not limited to, olefination reactions (e.g., Wittig reaction), reductive amination to introduce further nitrogen-containing groups, and aldol (B89426) condensations to form new carbon-carbon bonds. The piperidine (B6355638) nitrogen, being a tertiary amine, can be quaternized to form ammonium (B1175870) salts, potentially altering the solubility and biological properties of the resulting molecules.

Research on analogous structures underscores the utility of the 4-aminocyclohexanone (B1277472) scaffold. For instance, derivatives of 4-aryl-4-aminocyclohexanones have been investigated as a novel class of analgesics. nih.govnih.gov In these studies, the cyclohexanone moiety is a key structural component, and modifications at the amine and the aryl group have led to compounds with significant pharmacological activity. nih.gov For example, the synthesis of m-hydroxyphenyl derivatives of 4-aryl-4-(dimethylamino)cyclohexan-1-ones has produced compounds with narcotic antagonist activity. nih.gov This highlights the potential of the general structure in medicinal chemistry.

The synthesis of related compounds, such as 4-phenyl-4-(1-piperidinyl)cyclohexanone, further illustrates the role of this type of molecule as a synthetic intermediate. prepchem.com The reduction of the ketone group in these systems can lead to corresponding alcohol derivatives, such as 4-phenyl-4-(1-piperidinyl)cyclohexanol, which is a known metabolite of phencyclidine (PCP) and exhibits biological activity. wikipedia.org

Table 1: Potential Reactions at the Ketone Functional Group

| Reaction Type | Reagents/Conditions | Potential Product |

|---|---|---|

| Reductive Amination | R-NH₂, NaBH₃CN | 4-(1-piperidinyl)-N-R-cyclohexanamine |

| Wittig Reaction | Ph₃P=CHR | 4-(1-piperidinyl)-1-(alkylidene)cyclohexane |

| Grignard Reaction | R-MgBr, then H₃O⁺ | 1-Alkyl-4-(1-piperidinyl)cyclohexan-1-ol |

Precursor for Advanced Materials and Functional Molecules

The piperidine and cyclohexanone moieties present in Cyclohexanone, 4-(1-piperidinyl)- suggest its potential use as a monomer or a precursor for functional materials. The field of polymer chemistry often utilizes cyclic compounds for the synthesis of novel polymers with specific properties.

For instance, 4-piperidones are used in the one-pot syntheses of high-molecular-weight linear and hyperbranched polymers. This suggests that Cyclohexanone, 4-(1-piperidinyl)-, with its reactive ketone, could potentially be used in polymerization reactions, such as polyhydroxyalkylation, to create novel poly(arylene piperidine) derivatives. The tertiary amine of the piperidinyl group could then be quaternized to create anion exchange membranes for applications in fuel cells and other electrochemical devices.

Furthermore, related amino alcohols, like trans-4-aminocyclohexanol, are used as building blocks for benzoxazine (B1645224) monomers, which in turn are polymerized to form high-performance polybenzoxazines. It is conceivable that a derivative of Cyclohexanone, 4-(1-piperidinyl)-, specifically its corresponding alcohol, could be employed in a similar fashion to create functional polymers for use in advanced composites and materials.

Innovations in Sustainable Synthesis and Reaction Optimization

The development of green and sustainable synthetic methods is a major focus in modern chemistry. For a molecule like Cyclohexanone, 4-(1-piperidinyl)-, this involves exploring enzymatic and catalytic routes that minimize waste and use environmentally benign reagents.

A key precursor to the title compound is 4-aminocyclohexanone. Recent advances have demonstrated the one-pot synthesis of 4-aminocyclohexanol isomers from cyclohexane-1,4-dione using a combination of a keto reductase (KRED) and an amine transaminase (ATA). d-nb.inforesearchgate.net This chemoenzymatic cascade is highly selective and operates under mild conditions, offering a sustainable alternative to traditional chemical methods. d-nb.inforesearchgate.net Such a strategy could be adapted for the synthesis of N-substituted aminocyclohexanones.

The synthesis of the piperidine ring itself can also be a target for sustainable innovation. The classical synthesis often involves multi-step procedures. Modern approaches focus on catalytic methods, such as the hydrogenation of pyridine (B92270) derivatives over reusable catalysts. dtic.mil

For the final step, which could be the reductive amination of 1,4-cyclohexanedione (B43130) with piperidine, green chemistry principles would favor the use of catalytic hydrogenation over stoichiometric hydride reagents. The reaction of cyclohexanone with piperidine can form an enamine, a key intermediate in many organic reactions. quora.com Optimizing this reaction to proceed under solvent-free conditions or in green solvents would enhance its sustainability. The use of urea-hydrogen peroxide as a stable, solid source of hydrogen peroxide for oxidations is another example of a green chemistry approach that could be relevant in the synthesis of derivatives. wikipedia.org

Table 2: Comparison of Synthetic Approaches for 4-Aminocyclohexanol

| Method | Starting Material | Key Features | Sustainability Aspect |

|---|---|---|---|

| Chemoenzymatic Cascade | Cyclohexane-1,4-dione | One-pot, high stereoselectivity, uses KRED and ATA enzymes. d-nb.inforesearchgate.net | Biodegradable catalysts (enzymes), mild reaction conditions. d-nb.inforesearchgate.net |

Future Prospects in Methodological Development for Cyclohexanone Derivatives

The field of organic synthesis is continually evolving, with new methodologies being developed that could be applied to the synthesis and functionalization of Cyclohexanone, 4-(1-piperidinyl)- and its derivatives. The development of novel catalytic systems for C-H activation, for example, could allow for the direct functionalization of the cyclohexane (B81311) ring at positions other than the carbonyl group, opening up new avenues for creating diverse molecular architectures.

Radical-mediated cyclizations are also emerging as powerful tools for the synthesis of cyclic amines like piperidine. nih.gov These methods can offer alternative and potentially more efficient routes to the core piperidine structure.

Furthermore, the development of asymmetric syntheses is crucial, especially for applications in medicinal chemistry where a specific stereoisomer is often required. For substituted cyclohexanones, organocatalysis has shown great promise in achieving high enantioselectivity. Future research could focus on developing catalytic asymmetric methods for the synthesis of chiral 4-aminocyclohexanone derivatives.

The synthesis of various piperidin-4-ones and their derivatives continues to be an active area of research due to their medicinal value, and new crystallization and synthetic procedures are constantly being developed. chemrevlett.com These advancements will undoubtedly facilitate the exploration of the chemical space around Cyclohexanone, 4-(1-piperidinyl)-, leading to the discovery of new functional molecules and materials.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,4-Cyclohexanedione |

| 4-Aminocyclohexanol |

| 4-Aminocyclohexanone |

| 4-Aryl-4-(dimethylamino)cyclohexan-1-one |

| 4-Aryl-4-aminocyclohexanone |

| 4-Phenyl-4-(1-piperidinyl)cyclohexanol |

| 4-Phenyl-4-(1-piperidinyl)cyclohexanone |

| Cyclohexanone |

| Cyclohexanone, 4-(1-piperidinyl)- |

| p-Aminophenol |

| Phencyclidine (PCP) |

| Piperidine |

| Pyridine |

| trans-4-Aminocyclohexanol |

Q & A

Q. What are the most reliable synthetic routes for preparing 4-(1-piperidinyl)cyclohexanone derivatives, and how do reaction conditions influence yields?

- Methodological Answer : A robust approach involves Michael addition reactions using dibenzalacetones and diamides as precursors, which form cyclohexanone scaffolds via double Michael addition. Reaction parameters such as solvent polarity, temperature (65–85°C), and catalyst type (e.g., acidic or basic conditions) critically affect diastereoselectivity and yields. For example, polar aprotic solvents like DMF enhance nucleophilicity, while elevated temperatures accelerate cyclization . Characterization via H NMR and HPLC-MS is recommended to verify intermediate purity.

Q. How can researchers optimize purification of 4-(1-piperidinyl)cyclohexanone intermediates contaminated with by-products?

- Methodological Answer : Liquid-liquid extraction (LLE) using solvents like isophorone or mesityl oxide effectively separates cyclohexanone derivatives from aqueous phases. Ternary LLE data (water + cyclohexanone + solvent) at 308.15–328.15 K show that mesityl oxide offers higher distribution coefficients () and separation factors (), enabling efficient recovery. Post-extraction, column chromatography with silica gel and gradient elution (hexane/ethyl acetate) resolves stereoisomers .

Q. What spectroscopic and computational tools are essential for characterizing 4-(1-piperidinyl)cyclohexanone derivatives?

- Methodological Answer : Combine NMR spectroscopy (H, C, DEPT-135) to assign stereochemistry and substituent positions. IR spectroscopy identifies carbonyl (C=O, ~1700 cm) and piperidine N-H stretches (~3300 cm). Computational tools like QSAR/QSPR models (e.g., CC-DPS) predict physicochemical properties (logP, pKa) and reaction pathways using quantum chemistry and neural networks .

Advanced Research Questions

Q. How do catalytic systems influence the selective hydrogenation of phenolic precursors to 4-(1-piperidinyl)cyclohexanone?

- Methodological Answer : Pd@mpg-CN catalysts achieve >99% selectivity for cyclohexanone formation under mild conditions (65°C, 1 atm H). The mesoporous carbon nitride support stabilizes Pd nanoparticles, preventing over-hydrogenation to cyclohexanol. Kinetic studies reveal that aqueous media enhance H activation, while electron-deficient aryl rings in precursors reduce side reactions. In situ DRIFTS can monitor intermediate adsorption .

Q. What strategies enable diastereoselective synthesis of 4-(1-piperidinyl)cyclohexanone-based intermediates for complex molecules?

- Methodological Answer : Substrate-controlled fluorodesilylation of dienylsilane intermediates derived from 4-(tert-butyldimethylsilyloxy)cyclohexanone achieves high diastereoselectivity (>90% de). Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can further enhance enantioselectivity. DFT calculations (B3LYP/6-31G*) help predict transition-state geometries .

Q. How can experimental design frameworks optimize reaction parameters for cyclohexanone oxime hydrolysis, a key step in 4-(1-piperidinyl)cyclohexanone synthesis?

- Methodological Answer : Use Box-Behnken Design (BBD) to model nonlinear relationships between variables (temperature, catalyst loading, water content) and oxime conversion. For example, a quadratic model () identified optimal conditions: 80°C, 15 wt% catalyst, and 1:3 substrate/water ratio. Response surface methodology (RSM) visualizes interactions, while ANOVA validates model significance .

Q. How should researchers address contradictions in reported catalytic efficiencies for cyclohexanone derivative synthesis?

- Methodological Answer : Discrepancies often arise from solvent effects or catalyst pretreatment . For instance, Pd catalysts pre-reduced with NaBH show higher activity than H-reduced ones due to smaller nanoparticle sizes. Compare turnover frequencies (TOF) under standardized conditions (e.g., TOF = 120 h for Pd@mpg-CN vs. 80 h for Pd/C). Replicate studies using controlled impurity profiles (e.g., <1 ppm metal contaminants) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products